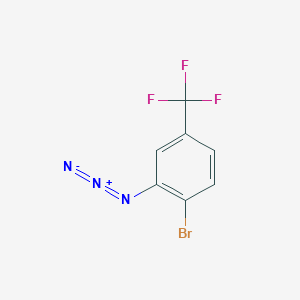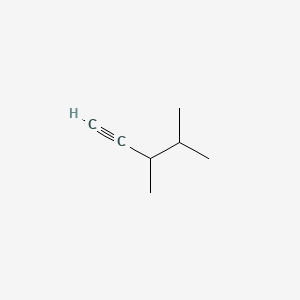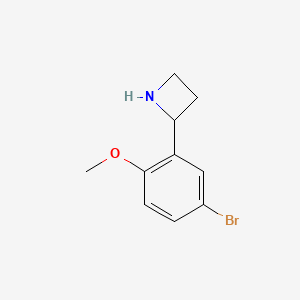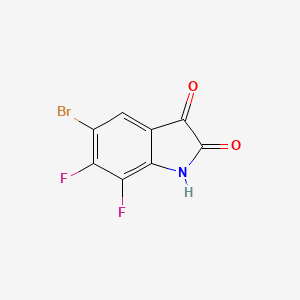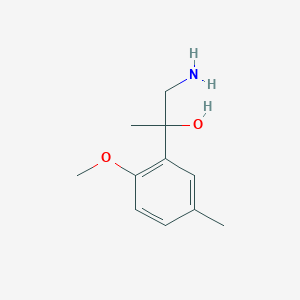
1-(2-Methylquinolin-4-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylquinolin-4-yl)prop-2-en-1-ol is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and a propen-1-ol group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol typically involves the reaction of 2-methylquinoline with propen-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylquinolin-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different quinoline-based alcohols.
Substitution: The compound can undergo substitution reactions, where the propen-1-ol group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles, such as halides and amines, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives with different functional groups, such as quinoline carboxylic acids, quinoline alcohols, and substituted quinolines .
Aplicaciones Científicas De Investigación
1-(2-Methylquinolin-4-yl)prop-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylquinolin-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2-Methylquinolin-4-yl)prop-2-en-1-ol can be compared with other similar compounds, such as:
2-Methylquinoline: Lacks the propen-1-ol group, making it less versatile in chemical reactions.
4-Quinolinol: Lacks the methyl group at the 2-position, affecting its chemical properties and reactivity.
Quinoline: The parent compound, which lacks both the methyl and propen-1-ol groups, making it less functionalized.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H13NO |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
1-(2-methylquinolin-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C13H13NO/c1-3-13(15)11-8-9(2)14-12-7-5-4-6-10(11)12/h3-8,13,15H,1H2,2H3 |
Clave InChI |
JPJXYMCRUFFCNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)C(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)
![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)

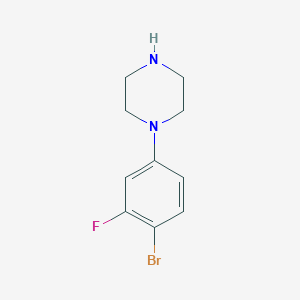
![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)
